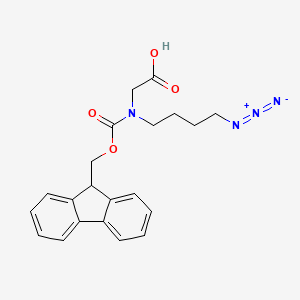
Fmoc-Abg(N3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc SPPS is a method used for the synthesis of polypeptides. It involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a protective group for the amino acids during the synthesis .
Synthesis Analysis
In Fmoc SPPS, the thiolester moiety can be installed on-resin using a mercaptopropionic acid linker. This process requires no post-synthetic manipulations and delivers the requisite α-thiolester polypeptide after cleavage from the resin .Molecular Structure Analysis
The molecular structure of the synthesized polypeptide depends on the sequence of amino acids and the type of linkers used in the synthesis. The structure can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in Fmoc SPPS include the coupling of amino acids, the removal of the Fmoc protective group, and the cleavage of the synthesized peptide from the resin .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized polypeptide can be analyzed using various techniques such as mass spectrometry, chromatography, and spectroscopy .Applications De Recherche Scientifique
Peptide Synthesis and Modification
Fmoc-Abg(N3)-OH, a derivative of Fmoc-protected amino acids, is significantly used in peptide synthesis and modification. For instance, azido-protected Fmoc-Lys(N3)-OH, synthesized from Fmoc-Lys-OH, has been incorporated into peptides via Fmoc-based solid-phase peptide synthesis (Katayama et al., 2008). This method allows for efficient peptide ligation, demonstrating the utility of such Fmoc derivatives in creating complex peptide structures.
Antibacterial and Biomedical Applications
The advancement in peptide- and amino-acid-based nanotechnology, involving Fmoc-decorated self-assembling building blocks, has led to promising developments in antibacterial and biomedical materials. For example, Fmoc-pentafluoro-l-phenylalanine-OH has been utilized for its antibacterial capabilities, significantly impacting bacterial morphology and viability (Schnaider et al., 2019).
Hydrogel Formation and Characterization
Fmoc-protected amino acids like Fmoc-Phe-OH are known for forming efficient, stable, and transparent hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, exhibiting interesting properties such as large Stokes shifts and quantum yields (Roy & Banerjee, 2011). Such applications are indicative of the versatility of Fmoc-Abg(N3)-OH derivatives in material science.
Cell Culture and Biocompatibility
Fmoc-Abg(N3)-OH derivatives have also been explored for cell culture applications. For instance, Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides coassemble to form hydrogels that support the viability and growth of fibroblast cells, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015). This highlights the potential of Fmoc derivatives in developing extracellular matrix-mimetic scaffolds for biomedical applications.
Nanomaterials and Hybrid Hydrogels
The incorporation of functionalized single-walled carbon nanotubes (f-SWCNT) into Fmoc-protected amino acid-based hydrogels illustrates the creation of hybrid nanomaterials. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications (Roy & Banerjee, 2012).
Self-Assembly and Hydrogelation
The study of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids derived from phenylalanine, has shed light on their self-assembly and hydrogelation behavior. Modifications in the side chain of these derivatives significantly affect their self-assembly properties, useful in developing hydrogels for complex buffered media (Ryan et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAOXCPEFZRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Abg(N3)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)
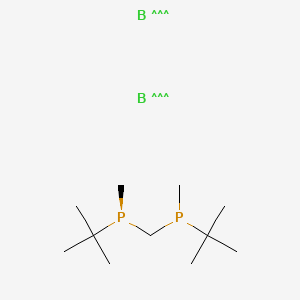
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
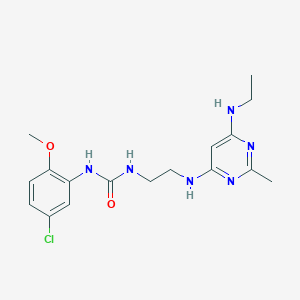
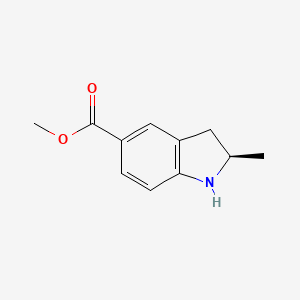
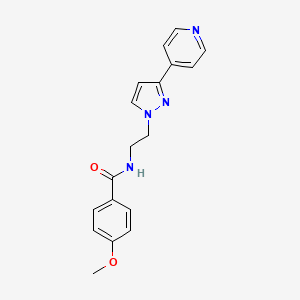
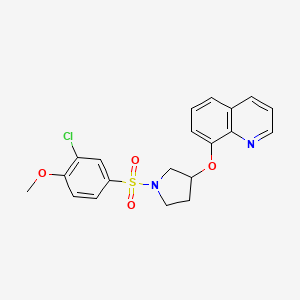
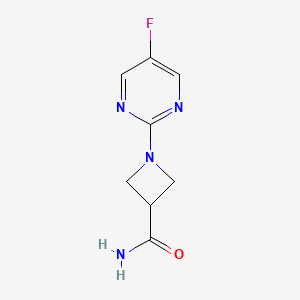
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
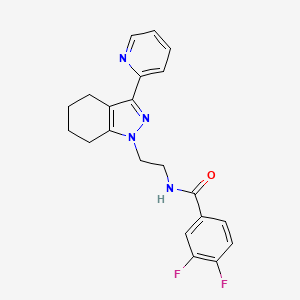
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)